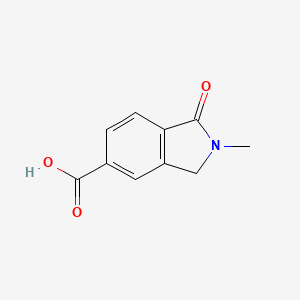
2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a heterocyclic compound that belongs to the isoindole family. Isoindoles are significant in organic chemistry due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a fused ring system with a carboxylic acid group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the reaction of N-Methylformamide with Trimellitic Anhydride . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. The process may involve multiple steps, including cyclization and oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound are generally based on optimizing the synthetic routes for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
科学的研究の応用
2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Uniqueness
2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties
生物活性
2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, also known as 1H-Isoindole-5-carboxylic acid derivative, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C9H7NO3
- Molecular Weight : 177.16 g/mol
- CAS Number : 23386-40-5
Biological Activity
Research indicates that derivatives of isoindole compounds exhibit a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects. The specific compound this compound has been studied primarily for its role as an inhibitor of specific enzymes and its potential therapeutic applications.
Enzyme Inhibition
One notable study highlighted the compound's ability to inhibit endo-beta-glucuronidase heparanase. This enzyme is implicated in various pathological conditions, including cancer metastasis and inflammation. The compound demonstrated significant inhibitory activity with an IC50 value ranging from 200 to 500 nM, indicating its potency as a therapeutic agent against diseases associated with heparanase activity .
Anti-Angiogenic Effects
In addition to enzyme inhibition, the compound has shown promise in reducing angiogenesis—the formation of new blood vessels from pre-existing ones—which is crucial in tumor growth and metastasis. The anti-angiogenic properties were evidenced through in vitro assays where the compound effectively inhibited endothelial cell proliferation and migration .
Table 1: Summary of Biological Activities
Therapeutic Implications
The findings suggest that this compound could serve as a lead compound for developing new therapies targeting heparanase-related diseases. Its selective inhibition profile makes it a candidate for further development in cancer therapeutics.
Molecular Modeling Studies
Molecular docking studies have been conducted to understand the binding interactions between the compound and its target enzymes. These studies revealed critical structural features that contribute to its inhibitory activity, providing insights for the design of more potent derivatives .
特性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC名 |
2-methyl-1-oxo-3H-isoindole-5-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c1-11-5-7-4-6(10(13)14)2-3-8(7)9(11)12/h2-4H,5H2,1H3,(H,13,14) |
InChIキー |
QOFLALXSFFVXPE-UHFFFAOYSA-N |
正規SMILES |
CN1CC2=C(C1=O)C=CC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















